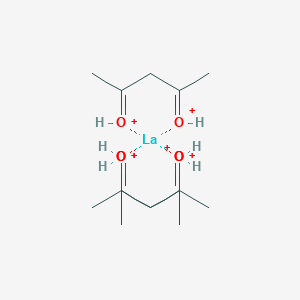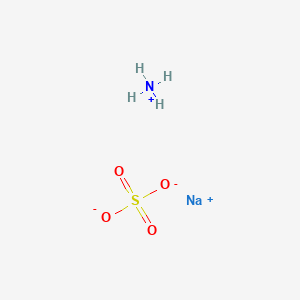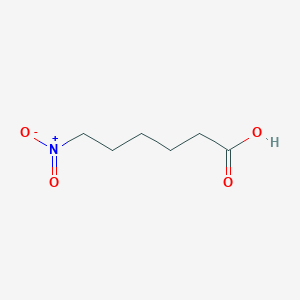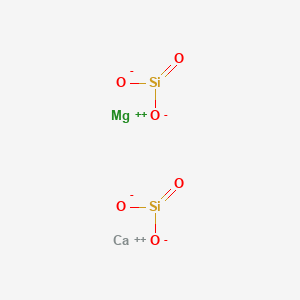
N-(2-(Diethylamino)ethyl)acrylamide
説明
Synthesis Analysis
The synthesis of N-(2-(Diethylamino)ethyl)acrylamide and its polymers involves radical polymerization processes. For instance, thermosensitive and pH-sensitive poly[N-(2-(diethylamino)ethyl]acrylamide) is synthesized by radical polymerization, demonstrating the monomer's ability to form polymers that respond to changes in temperature and pH levels (Simonova et al., 2020). Another study highlights the synthesis of a multi-stimuli-responsive homopolymer combining thermoresponsive and pH/CO2-responsive properties through RAFT polymerization, showcasing the versatility of this monomer in creating polymers with specific responses to environmental changes (Song et al., 2016).
科学的研究の応用
Thermoresponsive Homopolymers Tunable by pH and CO2 : N-(2-(Diethylamino)ethyl)acrylamide has been used to synthesize thermoresponsive homopolymers that are tunable by pH and CO2. These polymers, with controlled molecular weights, demonstrate that the lower critical solution temperature (LCST) can be influenced by molecular weight, salt concentration, and pH. Importantly, the LCST can be adjusted by changing the pH value of the aqueous solution, and CO2 gas uniquely adjusts the solubility of the homopolymer without the need for acids or bases (Jiang, Feng, Lu, & Huang, 2014).
Self-Organization Processes in Buffer Solutions : This polymer has been synthesized through radical polymerization and studied in buffer solutions. The research found that at pH ≥ 7 with a rise in temperature, a structural-phase transition is observed in the polymer solutions, with phase separation temperatures decreasing with increasing concentration and pH of the solution (Simonova, Khairullin, Tyurina, Filippov, Sadikov, Kamorin, & Kamorina, 2020).
Multi-Stimuli-Responsive Homopolymers : A study proposed and synthesized a multi-stimuli-responsive homopolymer of poly[N-(2-(diethylamino)ethyl)acrylamide], combining thermoresponsive and pH/CO2-responsive moieties. This research demonstrates how the polymer's thermoresponse in water can be affected by various factors like polymerization degree, solvent, additives, and pH (Song, Wang, Gao, Wang, & Zhang, 2016).
Photo-Cross-Linkable PNIPAAm Copolymers : Another application involves the preparation of photo-cross-linkable co- and terpolymers using N-(2-(Diethylamino)ethyl)acrylamide. These polymers demonstrate lower critical solution temperature behavior and the transition temperature can be influenced by pH and polymer composition (Harmon, Kuckling, & Frank, 2003).
Synthesis of Innovative Well-Defined (Co)polymers : N-(2-(Diethylamino)ethyl)acrylamide has been used in the synthesis and controlled polymerization of novel acrylamide monomers containing phosphonated moieties. This application is significant for drug delivery or water treatment (Graillot, Monge, Faur, Bouyer, & Robin, 2013).
Safety And Hazards
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-4-9(12)10-7-8-11(5-2)6-3/h4H,1,5-8H2,2-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSANWNPQKKNJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31014-51-4 | |
| Record name | 2-Propenamide, N-[2-(diethylamino)ethyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31014-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1065136 | |
| Record name | 2-Propenamide, N-[2-(diethylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(Diethylamino)ethyl)acrylamide | |
CAS RN |
10595-45-6 | |
| Record name | N-[2-(Diethylamino)ethyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((2-Diethylamino)ethyl)acrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N-[2-(diethylamino)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenamide, N-[2-(diethylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(diethylamino)ethyl]acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















